molecular formula C8H6ClNO3 B1392780 3-Acetyl-5-chloro-2-pyridinecarboxylic acid CAS No. 1221792-79-5

3-Acetyl-5-chloro-2-pyridinecarboxylic acid

Cat. No. B1392780
M. Wt: 199.59 g/mol
InChI Key: PRPIHVZKYLUSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetyl-5-chloro-2-pyridinecarboxylic acid” is a chemical compound with the molecular formula C8H6ClNO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The molecular structure of “3-Acetyl-5-chloro-2-pyridinecarboxylic acid” consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 199.591 Da .

Scientific Research Applications

Synthesis of Novel Compounds

  • The reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of novel compounds like 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds' structures were confirmed through elemental analyses and spectral interpretations (Yale & Spitzmiller, 1977).

Synthesis of β-Lactam Side Chains

  • 6-Acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and its analogs have been used in the synthesis of various carbonyl derivatives, which are useful as side chains for β-lactams. These include styrylamides prepared using Wittig and Horner-Emmons reagents (Sanchez, Mich, & Huang, 1994).

Synthesis of Antimicrobial Agents

  • Compounds derived from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides have shown antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Application in Heterocyclic Chemistry

  • The lithiation of 4-acetyl 2-chloro pyridine ethylene glycol ketal and subsequent reactions with aromatic aldehydes led to the creation of polycondensed heterocyclic systems with a 1-chloro 5-methyl isoquinoline nucleus (Bisagni, Rautureau, Croisy-Delcey, & Huel, 1987).

Regioselective Synthesis of Pyridines

Facilitation of Esterification Processes

  • The treatment of mixtures of carboxylic acids or their sodium salts and alcohols with 2-chloro-1,3,5-trinitrobenzene in the presence of pyridine under mild conditions has been shown to efficiently form corresponding carboxylic esters (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

Synthesis of Vasodilation Agents

properties

IUPAC Name

3-acetyl-5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-4(11)6-2-5(9)3-10-7(6)8(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPIHVZKYLUSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-chloro-2-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Reactant of Route 3
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Acetyl-5-chloro-2-pyridinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Acetyl-5-chloro-2-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.